molecular formula C10H5ClN2O2 B8497012 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine

3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine

Cat. No.: B8497012
M. Wt: 220.61 g/mol
InChI Key: BCGMUQXRQVFTNO-UHFFFAOYSA-N
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Description

3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a benzodioxin moiety and a chlorine substituent at the 3-position

Preparation Methods

3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be synthesized from 3,4,6-trichloropyridazine and catechol. The synthetic route involves the catalytic reduction of the intermediate product to form the desired compound . The reaction conditions typically include the use of alkoxide ions or amines, which can lead to nucleophilic displacement reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkoxide ions, amines, morpholine, and methanolic sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

3-chloro-[1,4]benzodioxino[3,2-c]pyridazine

InChI

InChI=1S/C10H5ClN2O2/c11-9-5-8-10(13-12-9)15-7-4-2-1-3-6(7)14-8/h1-5H

InChI Key

BCGMUQXRQVFTNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=NN=C3O2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 1,4-dioxane (30 mL) was suspended 3.49 g (80.0 mmol) of 55% sodium hydride, and to the suspension were added a 1,4-dioxane (30 mL) solution containing 4.40 g (40 mmol) of pyrocatechol, then a 1,4-dioxane (30 mL) solution containing 7.30 g (39.9 mmol) of 3,4,6-trichloropyridazine {described in The Journal of Organic Chemistry, 1963, vol. 28, pp. 218 to 221}, and the mixture was refluxed for 2 hours. The reaction mixture was poured into ice-cold water, and extracted with ethyl acetate. The organic layers were combined, washed successively with 1 mol/L sodium hydroxide and water, and dried over anhydrous magnesium sulfate. The solvent was removed, and the residue was recrystallized from methyl isobutyl ketone to obtain 6.15 g (27.8 mmol, Yield: 69.7%) of 3-chloro[1,4]benzodioxino[2,3-c]pyridazine.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
7.3 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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